(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through various coupling reactions. The final step often involves the formation of the acrylamide moiety under specific conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring or the phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can facilitate binding to specific sites, while the acrylamide moiety may participate in covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- (Z)-N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- (Z)-N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Uniqueness
The uniqueness of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and chemical behaviors.
Properties
IUPAC Name |
(Z)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c20-14-2-1-3-17(10-14)22-12-15(11-19(22)25)21-18(24)9-6-13-4-7-16(8-5-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALQCFGNPVLOQL-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.